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Compound of Interest

Compound Name: 5H-Indeno[1,2-b]pyridine

Cat. No.: B1584491 Get Quote

The 5H-Indeno[1,2-b]pyridine core is a rigid, planar, tricyclic heterocyclic system forged from

the fusion of an indene and a pyridine ring. Also known as 4-azafluorene, this scaffold has

garnered significant attention from the scientific community, particularly in the fields of

medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties

make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple

biological targets, thereby serving as a versatile template for the design of novel therapeutic

agents. Derivatives of this core have demonstrated a remarkable breadth of biological

activities, establishing 5H-indeno[1,2-b]pyridine as a cornerstone for the development of next-

generation pharmaceuticals.[3]

This guide offers a comprehensive exploration of the 5H-indeno[1,2-b]pyridine system,

delving into its fundamental structure, physicochemical and spectroscopic properties, prevailing

synthetic methodologies, chemical reactivity, and its diverse applications, with a primary focus

on its role in drug discovery.

Part 1: Core Molecular Architecture and
Physicochemical Profile
The foundational structure of 5H-indeno[1,2-b]pyridine consists of a pyridine ring fused to an

indene moiety at the [b] face. This fusion imparts a high degree of rigidity and planarity to the

molecule, which are critical features for effective interaction with biological macromolecules.
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The IUPAC name for the parent structure is 5H-indeno[1,2-b]pyridine.[2] The derivative

featuring a ketone at the 5-position is named indeno[1,2-b]pyridin-5-one.[4] The numbering of

the atoms in the ring system is crucial for the unambiguous identification of substituted

derivatives and follows a standardized convention.

Diagram: Basic Structure and Numbering of 5H-Indeno[1,2-b]pyridine

Caption: Fused ring structure and IUPAC numbering of the 5H-indeno[1,2-b]pyridine core.

Physicochemical Data Summary
The properties of the parent scaffold and its common ketone derivative provide a baseline for

understanding the behavior of more complex analogues in various chemical and biological

environments.

Property
5H-Indeno[1,2-
b]pyridine

5H-Indeno[1,2-
b]pyridin-5-one

Source(s)

CAS Number 244-99-5 3882-46-0 [1][2],[4]

Molecular Formula C₁₂H₉N C₁₂H₇NO [1][2],[4]

Molecular Weight 167.21 g/mol 181.19 g/mol [1][2],[4]

Appearance Yellow crystalline solid Not specified [5]

Melting Point 93 °C Not specified [5]

Boiling Point 306 °C at 760 mmHg Not specified [5][6]

Octanol/Water

Partition Coeff. (LogP)
2.65 Not specified [1][5]

Water Solubility

(LogS)
-4.19 (mol/L) Not specified [1]

Part 2: Spectroscopic Characterization
While detailed spectroscopic data for the unsubstituted parent compound is sparse in readily

available literature, the structural features allow for predictable spectroscopic signatures.
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Characterization of derivatives relies heavily on Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: Protons on the aromatic rings would appear in the downfield region (typically δ 7.0-

8.5 ppm). The two protons at the C5 position (the methylene bridge) would be distinct and

appear further upfield, likely as a singlet around δ 4.0 ppm, and serve as a key diagnostic

signal for the 5H-scaffold.

¹³C NMR: Aromatic carbons would resonate in the δ 120-150 ppm range. The C5 methylene

carbon would give a characteristic signal at a higher field. For the 5-oxo derivatives, a

prominent signal for the carbonyl carbon (C=O) would be expected far downfield (>180

ppm).

IR Spectroscopy: Key signals would include C=C and C=N stretching vibrations in the 1500-

1650 cm⁻¹ region. For 5-oxo derivatives, a strong C=O stretching band would be observed

around 1700-1720 cm⁻¹.

Mass Spectrometry: The parent compound would show a molecular ion peak (M⁺)

corresponding to its molecular weight (m/z 167).[2] Fragmentation patterns would involve the

loss of components from the fused ring system.

Part 3: Synthesis and Chemical Reactivity
The construction of the 5H-indeno[1,2-b]pyridine scaffold is a topic of extensive research,

with numerous synthetic strategies developed to afford a wide array of derivatives.

Prevailing Synthetic Methodologies
Multicomponent reactions (MCRs) have emerged as the most efficient and versatile approach

for synthesizing this heterocyclic system.[7] These one-pot reactions offer significant

advantages, including operational simplicity, high atom economy, and the ability to generate

complex molecules from simple starting materials.

A common and powerful strategy involves the condensation of an indanone derivative (such as

1-indanone or 1,3-indanedione), an aromatic aldehyde, and a nitrogen source, often in the

presence of a nitrile-containing active methylene compound like malononitrile.
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Example Experimental Protocol: Multicomponent
Synthesis
The following protocol is a generalized representation of a common method for synthesizing

substituted 2-amino-5H-indeno[1,2-b]pyridine-3-carbonitriles.[8]

Reactant Preparation: In a round-bottom flask, equimolar amounts of an aromatic aldehyde,

malononitrile, and 1-indanone are combined.

Solvent and Catalyst Addition: The reactants are dissolved in a suitable solvent, such as

ethanol or acetic acid. A nitrogen source, typically ammonium acetate, is added in excess,

which also serves as a catalyst.

Reaction Conditions: The reaction mixture is heated to reflux for a period of 2-6 hours. The

progress of the reaction is monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, the reaction mixture is cooled to room

temperature, and the resulting precipitate is collected by filtration. The crude product is then

washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to

yield the final product.

Diagram: Generalized Synthetic Workflow
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Caption: A typical multicomponent reaction workflow for indenopyridine synthesis.
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Chemical Reactivity
The reactivity of the 5H-indeno[1,2-b]pyridine core is dictated by the interplay between the

electron-deficient pyridine ring and the electron-rich carbocyclic portion.

Pyridine Moiety: The nitrogen atom makes the pyridine ring susceptible to N-alkylation and

N-oxidation. The ring itself is generally resistant to electrophilic aromatic substitution but can

undergo nucleophilic substitution, particularly if activating groups are present.

Indene Moiety: The benzene ring of the indene part can undergo electrophilic aromatic

substitution. The methylene bridge at the C5 position is a key site of reactivity. It can be

deprotonated to form an anion, which can then react with electrophiles. Alternatively, it can

be oxidized to the corresponding ketone (a 4-azafluorenone).

Influence of Substituents: The overall reactivity is heavily influenced by the nature and

position of substituents. For instance, derivatives with a carbonyl group at C5

(indenopyridinones) exhibit reactivity typical of ketones.[9] Nitro groups can be reduced to

amines, which are versatile handles for further functionalization.[9]

Part 4: Broad-Spectrum Applications and Biological
Significance
The rigid, planar structure of the 5H-indeno[1,2-b]pyridine scaffold makes it an ideal

pharmacophore for interacting with flat regions of biological targets, such as the intercalation

site of DNA or the active sites of various enzymes.

Anticancer Activity: A Primary Therapeutic Target
The most extensively studied application of indenopyridine derivatives is in oncology.[10] These

compounds have demonstrated potent antiproliferative and cytotoxic activities against a wide

range of human cancer cell lines, including those of the breast, prostate, colon, and cervix.[3]

[8][11]

Mechanism of Action: Topoisomerase Inhibition A primary mechanism underlying the anticancer

effects of these compounds is the inhibition of DNA topoisomerases I and II.[11][12] These

enzymes are essential for managing DNA topology during replication, transcription, and repair.

By inhibiting their function, indenopyridine derivatives introduce irreparable DNA strand breaks,
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ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.[9] Some

advanced derivatives have been identified as DNA non-intercalative catalytic inhibitors of

topoisomerase II, offering a potentially more selective mechanism of action.[11]

Structure-Activity Relationship (SAR) Insights
Systematic studies have provided valuable insights into the relationship between the chemical

structure of indenopyridine derivatives and their biological activity.

Substituents at C2 and C4: The nature of aryl groups at the C2 and C4 positions is critical.

The presence of furan or thiophene rings often enhances topoisomerase inhibitory activity.

[12]

Hydroxylation Patterns: Hydroxyl groups on the phenyl rings, particularly at the meta or para

positions, have been shown to significantly boost cytotoxicity and enzyme inhibition.[10][11]

Indene Ring Substitution: Methoxy groups on the indene portion have been linked to

improved antiproliferative and antimetastatic effects.[8]

Diagram: Key Structure-Activity Relationships for Anticancer Activity

Caption: Key structural features of indenopyridines influencing anticancer efficacy.

Other Biological and Industrial Applications
Beyond cancer therapy, the indenopyridine scaffold is being explored for a range of other

applications:

Neurological Disorders: Derivatives have shown potential as inhibitors of phosphodiesterase,

suggesting utility in treating inflammatory and neurological conditions.[3]

Antimicrobial and Antioxidant Agents: Certain analogues have been evaluated for their

antimicrobial and antioxidant properties.[13]

Agriculture: Some compounds have been identified as potential herbicides and plant growth

regulators.[3][9]

Conclusion and Future Outlook
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The 5H-indeno[1,2-b]pyridine core represents a highly versatile and valuable scaffold in

modern chemical science. Its rigid structure, coupled with the vast potential for chemical

modification, has established it as a cornerstone in the design of potent anticancer agents,

particularly topoisomerase inhibitors. The development of efficient, high-yield synthetic

methods, such as multicomponent reactions, has further accelerated research in this area,

enabling the rapid generation of diverse chemical libraries for biological screening.

Future research will likely focus on refining the structure-activity relationships to develop

derivatives with enhanced potency and selectivity, thereby minimizing off-target effects and

improving therapeutic indices. The exploration of novel mechanisms of action and the

expansion of applications into other therapeutic areas and material sciences will ensure that

the 5H-indeno[1,2-b]pyridine system remains a subject of intense scientific investigation for

years to come.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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